molecular formula C9H8FNO3 B13570179 2-Fluoro-3-nitrophenylpropanal

2-Fluoro-3-nitrophenylpropanal

Cat. No.: B13570179
M. Wt: 197.16 g/mol
InChI Key: WWTOMPCQFTWHPS-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrophenylpropanal is an aromatic aldehyde derivative featuring a phenyl ring substituted with a fluorine atom at the 2-position and a nitro group (-NO₂) at the 3-position, attached to a propanal backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitrophenylpropanal typically involves the nitration of 2-fluorobenzaldehyde followed by a series of chemical reactions to introduce the propanal group. One common method includes the following steps:

    Nitration: 2-Fluorobenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-3-nitrobenzaldehyde.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Formylation: The amine group is then converted to an aldehyde group through formylation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Tin(II) chloride (SnCl₂) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).

Major Products Formed:

    Oxidation: 2-Fluoro-3-nitrobenzoic acid.

    Reduction: 2-Fluoro-3-aminophenylpropanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-nitrophenylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitrophenylpropanal involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins through its reactive aldehyde and nitro groups.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds (derived from the evidence) are selected based on structural or functional similarities:

3-[2-(Trifluoromethyl)phenyl]propanal (CAS 376641-58-6)

  • Molecular Formula : C₁₀H₉F₃O
  • Functional Group : Aldehyde (-CHO)
  • Substituents : 2-Trifluoromethyl (-CF₃) on phenyl.
  • Applications include pharmaceutical intermediates .

3-((4-Fluoro-2-nitrophenyl)amino)propanol (CAS 84145-69-7)

  • Molecular Formula : C₉H₁₁FN₂O₃
  • Functional Groups : Alcohol (-OH), amine (-NH-).
  • Substituents : 4-Fluoro, 2-nitro on phenyl.
  • Key Features: The amino linkage and hydroxyl group increase polarity, influencing solubility and biological interactions. Structural isomerism (nitro/fluoro positions) alters electronic effects compared to the target compound .

3-(2-Fluorophenyl)-3-phenylpropanoic Acid (CAS 1142210-78-3)

  • Molecular Formula : C₁₅H₁₂FO₂
  • Functional Group : Carboxylic acid (-COOH).
  • Substituents : 2-Fluoro on one phenyl, unsubstituted phenyl.
  • Key Features : The carboxylic acid group confers acidity (pKa ~4-5), making it suitable for salt formation or coordination chemistry .

2-Phenyl-2-propanol (CAS 617-94-7)

  • Molecular Formula : C₉H₁₂O
  • Functional Group : Alcohol (-OH).
  • Substituents : Phenyl.
  • Physical Properties : bp 202°C, mp 32–34°C.

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Group(s) Substituents Molecular Weight (g/mol) Key Properties/Applications
2-Fluoro-3-nitrophenylpropanal C₉H₇FNO₃ Aldehyde 2-Fluoro, 3-Nitro 199.16 High reactivity (electron-deficient)
3-[2-(Trifluoromethyl)phenyl]propanal C₁₀H₉F₃O Aldehyde 2-Trifluoromethyl 202.18 Lipophilic; agrochemical intermediates
3-((4-Fluoro-2-nitrophenyl)amino)propanol C₉H₁₁FN₂O₃ Alcohol, Amine 4-Fluoro, 2-Nitro 214.19 Polar; potential bioactive molecule
3-(2-Fluorophenyl)-3-phenylpropanoic acid C₁₅H₁₂FO₂ Carboxylic Acid 2-Fluoro, Phenyl 244.26 Acidic; pharmaceutical synthesis
2-Phenyl-2-propanol C₉H₁₂O Alcohol Phenyl 136.19 Solvent; bp 202°C, mp 32–34°C

Key Observations :

Functional Groups: Aldehydes (this compound, 3-[2-(trifluoromethyl)phenyl]propanal) exhibit higher electrophilicity than alcohols or carboxylic acids, favoring nucleophilic reactions. Carboxylic acids (e.g., 3-(2-fluorophenyl)-3-phenylpropanoic acid) are more acidic and participate in salt formation.

Substituent Effects: Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the phenyl ring, directing electrophilic substitution to specific positions. Positional Isomerism: In 3-((4-fluoro-2-nitrophenyl)amino)propanol, the nitro group at position 2 (vs. 3 in the target compound) alters resonance and steric effects.

Physical Properties: Alcohols (e.g., 2-phenyl-2-propanol) have higher boiling points than aldehydes of similar molecular weight due to hydrogen bonding. Lipophilicity increases with -CF₃ (3-[2-(trifluoromethyl)phenyl]propanal) compared to -NO₂/-F combinations.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

2-(2-fluoro-3-nitrophenyl)propanal

InChI

InChI=1S/C9H8FNO3/c1-6(5-12)7-3-2-4-8(9(7)10)11(13)14/h2-6H,1H3

InChI Key

WWTOMPCQFTWHPS-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C(=CC=C1)[N+](=O)[O-])F

Origin of Product

United States

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